molecular formula C11H6Br2O4 B186779 (3,4-dibromo-5-oxo-2H-furan-2-yl) benzoate CAS No. 14032-73-6

(3,4-dibromo-5-oxo-2H-furan-2-yl) benzoate

Cat. No. B186779
CAS RN: 14032-73-6
M. Wt: 361.97 g/mol
InChI Key: ZVYNVALWEVDUSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-dibromo-5-oxo-2H-furan-2-yl) benzoate, also known as DBF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DBF is a heterocyclic compound that contains both furan and benzoate moieties. The compound has been synthesized using different methods, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions are discussed in

Mechanism of Action

The mechanism of action of (3,4-dibromo-5-oxo-2H-furan-2-yl) benzoate is not well understood. However, studies have shown that the compound possesses a reactive carbonyl group that can undergo nucleophilic addition reactions with biological molecules such as proteins and nucleic acids. This reactivity may be responsible for the antimicrobial activity of this compound.
Biochemical and Physiological Effects
This compound has been found to possess various biochemical and physiological effects. Studies have shown that the compound can inhibit the growth of different strains of bacteria and fungi. Additionally, this compound has been found to possess antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases. However, the compound has also been found to be toxic to some mammalian cells, which may limit its potential applications.

Advantages and Limitations for Lab Experiments

(3,4-dibromo-5-oxo-2H-furan-2-yl) benzoate has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and its chemical properties make it a versatile building block for the synthesis of other compounds. Additionally, the compound possesses unique electronic properties that make it potentially useful in organic electronics. However, the toxicity of this compound to some mammalian cells may limit its use in certain applications.

Future Directions

There are several future directions for research involving (3,4-dibromo-5-oxo-2H-furan-2-yl) benzoate. One potential area of research is the development of new compounds based on this compound with improved antimicrobial activity and reduced toxicity. Additionally, the compound's unique electronic properties may make it useful in the development of new organic electronic materials. Further research is also needed to elucidate the mechanism of action of this compound and its potential applications in other fields.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions have been discussed in this paper. While there are limitations to the use of this compound in certain applications, the compound's unique properties make it a promising area of research for the future.

Synthesis Methods

(3,4-dibromo-5-oxo-2H-furan-2-yl) benzoate can be synthesized using various methods, including the reaction between 3,4-dibromofuran and benzoic acid in the presence of a catalyst such as copper(II) acetate. Other methods involve the reaction between 3,4-dibromofuran and benzoic anhydride in the presence of a base such as sodium hydroxide. The synthesis of this compound can also be achieved through the reaction between 3,4-dibromo-5-hydroxy-2H-furan-2-yl benzoate and a dehydrating agent such as thionyl chloride.

Scientific Research Applications

(3,4-dibromo-5-oxo-2H-furan-2-yl) benzoate has been used in scientific research for various applications. The compound has been found to possess antimicrobial activity against different strains of bacteria and fungi. This compound has also been used as a building block for the synthesis of other compounds with potential biological activities. Additionally, the compound has been investigated for its potential use in organic electronics due to its unique electronic properties.

properties

CAS RN

14032-73-6

Molecular Formula

C11H6Br2O4

Molecular Weight

361.97 g/mol

IUPAC Name

(3,4-dibromo-5-oxo-2H-furan-2-yl) benzoate

InChI

InChI=1S/C11H6Br2O4/c12-7-8(13)11(17-10(7)15)16-9(14)6-4-2-1-3-5-6/h1-5,11H

InChI Key

ZVYNVALWEVDUSF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OC2C(=C(C(=O)O2)Br)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2C(=C(C(=O)O2)Br)Br

Other CAS RN

14032-73-6

Origin of Product

United States

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